Trisuccin

Description

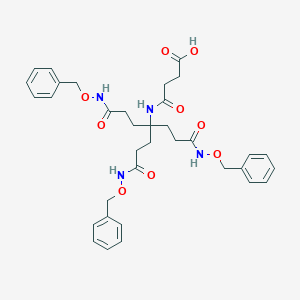

Structure

2D Structure

Properties

CAS No. |

147219-26-9 |

|---|---|

Molecular Formula |

C35H42N4O9 |

Molecular Weight |

662.7 g/mol |

IUPAC Name |

4-[[1,7-dioxo-4-[3-oxo-3-(phenylmethoxyamino)propyl]-1,7-bis(phenylmethoxyamino)heptan-4-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H42N4O9/c40-30(16-17-34(44)45)36-35(21-18-31(41)37-46-24-27-10-4-1-5-11-27,22-19-32(42)38-47-25-28-12-6-2-7-13-28)23-20-33(43)39-48-26-29-14-8-3-9-15-29/h1-15H,16-26H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45) |

InChI Key |

BFVFOJHFCINJSJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |

Other CAS No. |

147219-26-9 |

Synonyms |

N-(tris(2-((N-(benzyloxy)amino)carbonyl)ethyl)methyl)succinamic acid trisuccin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Trisuccin

Advanced Synthetic Approaches for Trisuccin Analogues and Derivatives

Modern synthetic chemistry has moved towards more efficient and versatile methods for producing not only the natural this compound structure but also a wide array of analogues for research purposes. These advanced approaches facilitate the creation of novel structures with tailored properties.

For polyhydroxamate siderophores, a modular and convergent strategy has proven highly effective. researchgate.net This involves the preparation of orthogonally protected building blocks, such as N-hydroxy-N-succinylcadaverine units, which can be coupled to create larger fragments. researchgate.net These fragments are then joined to complete the synthesis of macrocyclic or linear structures. researchgate.net This approach was successfully used in the total synthesis of a 44-membered macrocyclic desferrioxamine, demonstrating its power and efficiency. researchgate.net Another convergent method utilizes a thiol-maleimide system to conjugate a functionalized siderophore with another molecule, such as an antibiotic, showcasing a versatile tool for creating complex conjugates. nih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, often by introducing a reactive functional group. libretexts.org This is particularly useful for preparing this compound analogues for conjugation to other molecules like proteins, fluorescent dyes, or drugs. nih.govresearchgate.net

Common derivatization techniques applicable to this compound synthesis include:

Active Ester Formation : A terminal carboxylic acid on a this compound precursor can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. nih.gov These active esters are highly reactive towards primary amines, providing a straightforward method for conjugation.

Introduction of Maleimide (B117702) Groups : A maleimide functional group can be introduced into the this compound structure. nih.gov Maleimides react specifically with thiol groups (sulfhydryls) under mild conditions, making this a popular strategy for bioconjugation. nih.gov

Hydrazide Formation : A carboxylic acid can be converted to a hydrazide, which can then be reacted with aldehydes or ketones to form hydrazone linkages. This provides another specific coupling chemistry for creating this compound conjugates.

The choice of derivatization reagent and strategy depends on the target functional group on the molecule to be conjugated and the desired stability of the resulting linkage. researchgate.net

Optimization of Synthetic Yields and Purity for Academic Research

Strategies for maximizing yield and purity include:

Reaction Condition Optimization : Fine-tuning parameters such as temperature, reaction time, solvent, and concentration of reactants can significantly improve the yield of individual steps. azom.com

High-Purity Starting Materials : The quality of the final product is directly influenced by the purity of the starting materials and reagents used throughout the synthesis. azom.com

Advanced Purification Techniques : While traditional column chromatography is widely used, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the high levels of purity (>98%) required for certain applications, such as in vivo studies or quantitative bioassays. gyrosproteintechnologies.com

Achieving high purity is often a trade-off with yield, as each purification step can lead to product loss. Therefore, a well-designed synthetic strategy aims to produce intermediates that are clean enough to be used in the next step with minimal purification, saving the most rigorous purification for the final product. azom.com

Advanced Chelation Chemistry and Radiometal Complexation Studies

In Vitro Stability Assessments of Trisuccin Radiometal Complexes in Complex Media

The effectiveness of radiometal complexes in biomedical applications, especially in targeted radionuclide therapy, heavily relies on their in vitro and in vivo stability. This compound has been investigated for its ability to form stable complexes with clinically relevant radiometals, primarily Technetium-99m (⁹⁹ᵐTc) and Rhenium-188 (¹⁸⁸Re).

Radiometal Complexation with this compound

This compound's design as a hydroxamate derivative allows for efficient complexation with various radiometals. For Technetium-99m (⁹⁹ᵐTc), a widely used diagnostic radionuclide, labeling with this compound can be achieved under mild conditions, specifically at room temperature and close to neutral pH. This characteristic is particularly advantageous for conjugating and labeling temperature-sensitive biomolecules such as antibodies, minimizing potential denaturation or loss of immunoreactivity wikipedia.orguni-freiburg.decapes.gov.brnih.gov.

Complexation with Rhenium-188 (¹⁸⁸Re), a therapeutic beta-emitting radionuclide, presents a slightly more challenging scenario compared to ⁹⁹ᵐTc due to differences in their chemical properties wikipedia.orgthno.orgchemrxiv.orgmdpi.com. However, successful radiolabeling of this compound-conjugated antibodies with ¹⁸⁸Re has been demonstrated through an indirect post-conjugation approach. This method typically involves preparing a pre-reduced ¹⁸⁸Re intermediate, such as ¹⁸⁸Re(V)-citrate, by reducing perrhenate (B82622) (¹⁸⁸ReO₄⁻) with stannous ion in the presence of citric acid at elevated temperatures (e.g., 90-95 °C). The ¹⁸⁸Re(V) is then transchelated to the this compound moiety conjugated to the antibody. This transchelation step is often performed at 40-45 °C for approximately 45 minutes, yielding radiolabeled conjugates with high efficiency, often around 90% or greater wikipedia.orgthno.orgchemrxiv.orgnih.gov.

In Vitro Stability Findings

The in vitro stability of this compound radiometal complexes, particularly with ¹⁸⁸Re, has been a key focus of research to ensure that the radiolabel remains attached to the biomolecule in biological environments, preventing off-target accumulation of free radionuclide. Studies have shown that ¹⁸⁸Re-Trisuccin-antibody conjugates exhibit high stability in various complex media.

For instance, ¹⁸⁸Re-labeled this compound-antibody conjugates have been reported to maintain high stability both in vitro and in vivo. One study indicated that a ¹⁸⁸Re-labeled peptide conjugated with this compound underwent minimal change for at least 24 hours, even in the absence of stannous ion wikipedia.org. Another investigation demonstrated that ¹⁸⁸Re-hydroxamate-antibody conjugates, prepared using this compound, showed high stability in vivo thno.org.

In vitro stability assessments are commonly performed by incubating the purified radiolabeled conjugates in biological fluids such as human serum or 5% Human Serum Albumin (HSA) at physiological temperature (37 °C) for extended periods, typically ranging from 24 to 120 hours thno.orgnih.gov. The radiochemical purity and integrity of the complex are then evaluated using chromatographic techniques such as paper chromatography, thin-layer chromatography (TLC), gel radiochromatography, or size exclusion chromatography (SEC) thno.orgfrontiersin.org. These methods help identify and quantify any free perrhenate (¹⁸⁸ReO₄⁻) or other degradation products that might result from decomplexation or radiolysis thno.org.

While specific quantitative data tables from the search results detailing precise percentages of intact complex over time for this compound in various media were not extensively provided, the qualitative findings consistently highlight its robust in vitro stability. The ability of this compound to form stable complexes at physiological conditions, particularly with ¹⁸⁸Re, is a significant advantage for its application in targeted radiopharmaceutical development.

Table 1: Summary of In Vitro Stability Assessments of this compound Radiometal Complexes

| Radiometal | Conjugate Type | Labeling Conditions | In Vitro Stability Medium | Reported Stability Duration / Observation | Assessment Method | Source |

| ⁹⁹ᵐTc | Antibody | Room temp, neutral pH | Not explicitly detailed | Suitable for labeling antibodies | Not explicitly detailed | wikipedia.orguni-freiburg.decapes.gov.brnih.gov |

| ¹⁸⁸Re | Antibody | 40-45 °C, 45 min (transchelation) | Human serum, 5% HSA, Saline | High stability; Minimal change for ≥24 h; Stable in vivo | HPLC, TLC, Gel radiochromatography, SEC | wikipedia.orgthno.orgnih.gov |

Conjugation Chemistry of Trisuccin with Biomolecules

Methodologies for Covalent Conjugation to Monoclonal Antibodies (MAbs)

The conjugation of Trisuccin to monoclonal antibodies has been thoroughly investigated, with a focus on developing efficient and robust protocols that ensure the integrity and functionality of the resulting bioconjugates.

Active Ester Protocols (e.g., O-nitrophenol activated ester) for Antibody Coupling

Early approaches to conjugating benzyl-blocked this compound (N-[tris[2-[[N-(benzyloxy)amino]carbonyl]ethyl]methyl]succinamic acid) to antibodies involved the use of 2,3,5,6-tetrafluorophenyl (TFP) active esters chem960.comnih.govcapes.gov.br. This method necessitated a subsequent deprotection step, typically catalytic hydrogenation, to remove the benzyl (B1604629) protecting groups after conjugation chem960.comnih.govcapes.gov.br.

To streamline the process and eliminate the need for post-conjugation deblocking, an improved active ester protocol was developed utilizing the o-nitrophenol (ONP) activated ester of the unprotected this compound (N-[tris[2-[(N-hydroxyamino)carbonyl]ethyl]methyl]succinamic acid) chem960.comnih.govcapes.gov.br. This simplified procedure allows for the direct incorporation of deblocked hydroxamates into proteins and peptides chem960.comnih.govcapes.gov.br. This ONP active ester method has been successfully applied to conjugate this compound to the CC49 monoclonal antibody chem960.comnih.govcapes.gov.br.

A phenolic ester derivative of this compound, referred to as trisester, has also been synthesized and conjugated to MAb CC49 using the 2-nitrophenyl ester active ester technique.

Hydrazide-based Conjugation via the 6-Oxoheptanoic Acid Method

Hydrazide-based conjugation offers an alternative strategy for linking this compound to biomolecules. Specifically, this compound-(Mo)Ab conjugates have been synthesized using the 6-oxoheptanoic acid method, employing this compound hydrazide. This particular method is notable for its application in radiolabeling with Rhenium-188 (188Re), demonstrating its utility in generating stable 188Re-hydroxamate-antibody conjugates with high yields. Acylhydrazides are generally recognized as versatile reactive groups that enable conjugation under mild conditions, often reacting with aldehydes or ketones.

Optimization of Ligand-to-Antibody Molar Ratios for Conjugate Formation

The ratio of ligand (e.g., this compound) to antibody is a critical parameter in bioconjugation, significantly influencing the efficacy, clearance, and potential toxicity of the resulting conjugate. Studies involving this compound-(Mo)Ab conjugates have explored different bifunctional chelating agent (BCA) to monoclonal antibody (MoAb) ratios during synthesis.

Determining the optimal ligand-to-antibody ratio (DAR) is essential for achieving the desired therapeutic or diagnostic properties. This optimization process typically involves assessing various molar ratios of the antibody and the ligand. The final DAR of the conjugate can be precisely determined using analytical techniques such as spectrophotometry or mass spectrometry. While not directly related to this compound conjugation, the general principle of optimizing molar ratios for protein stability in formulations, even at low excipient-to-protein ratios, underscores the importance of such optimization in bioconjugate development.

Strategies for Conjugating this compound to Peptides and Other Biologically Active Molecules

This compound's role as a bifunctional chelating agent extends beyond monoclonal antibodies to include conjugation with peptides and other biologically active molecules chem960.comnih.govcapes.gov.brnih.gov. It has been utilized in the radiolabeling of biomolecules with radionuclides such as technetium and rhenium nih.gov. General bioconjugation chemistries applicable to peptides and proteins, which this compound can leverage, include amide bond formations (e.g., through NHS ester or carbodiimide (B86325) reactions with amines), thioether formation (e.g., via maleimide (B117702) or alkyl halide reactions with sulfhydryl groups), hydrazone or oxime formation (reactions between ketones/aldehydes and hydrazine/aminoxy groups), and reductive amination (reactions between aldehydes and amines). The attachment of chemical moieties to peptides, as facilitated by this compound, can enhance their drug and diagnostic properties.

Approaches for Site-Specific and Non-Site-Specific Biomolecule Functionalization

Conjugation strategies can be broadly categorized into non-site-specific and site-specific approaches.

Non-Site-Specific Functionalization: The active ester protocols, such as those employing ONP esters for antibody coupling, typically result in non-site-specific conjugation. These methods commonly target abundant nucleophilic residues on antibodies, primarily lysine (B10760008) residues, leading to a heterogeneous mixture of conjugates with varying sites of attachment. The use of NHS esters, isocyanates, and isothiocyanates for labeling lysines is a common non-site-specific approach.

Site-Specific Functionalization: In contrast, site-specific modification of proteins and peptides offers precise control over the conjugation location, which is crucial for maintaining biomolecule function and achieving desired conjugate properties. This can involve modifying existing amino acids or introducing unnatural amino acids at specific positions. Key approaches include:

Enzymatic Methods: Sortase-mediated labeling is an example of a site-specific catalytic modification of proteins.

Chemoselective Reactions: Aldehyde-tagged proteins can be precisely functionalized with aminooxy- or hydrazide-functionalized biomolecules.

Cysteine-Specific Modification: Strategies targeting cysteine residues are prominent due to their inherent nucleophilicity and relatively low abundance, allowing for more selective conjugation.

Tryptophan-Specific Modification: Chemoselective functionalization of tryptophan residues can provide site-selective bioconjugation for a large percentage of proteins.

Ligation Technologies: Protein splicing can be exploited for N/C-terminal ligation of biomolecules.

Analytical Characterization of this compound-Biomolecule Conjugates

Comprehensive analytical characterization is crucial to confirm the successful conjugation of this compound to biomolecules and to assess the properties of the resulting conjugates. Various techniques are employed for this purpose:

Colorimetric Assays: A colorimetric assay has been developed specifically for the estimation of the number of this compound ligands per molecule of protein, providing a quantitative measure of conjugation efficiency chem960.comnih.govcapes.gov.br. An indirect assay for estimating active ester content, based on the concentration of the o-nitrophenol (ONP-OH) byproduct, demonstrated over 90% accuracy when compared to direct measurements chem960.comnih.govcapes.gov.br.

Radiolabeling Studies: The ability of this compound conjugates to radiolabel with isotopes like Rhenium-188 (188Re) is a key indicator of successful conjugation and chelating functionality chem960.comnih.govcapes.gov.brnih.gov. Radiochemical purity of these conjugates can be assessed using techniques such as paper, thin-layer chromatography (TLC), or gel radiochromatography.

Stability Studies: The stability of radioimmunoconjugates is evaluated by incubating them in various physiological solutions, such as 5% human serum albumin (HSA), saline, and serum, over defined periods.

Spectrophotometry: Ultraviolet (UV) analysis is a common method to confirm conjugation, often by observing changes in the UV spectra of the biomolecule upon conjugation of a chromophoric ligand. The ligand-to-antibody ratio (DAR) can also be determined by spectrophotometry.

Mass Spectrometry (MS): Various mass spectrometry techniques are indispensable for characterizing bioconjugates:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Used for analyzing conjugation reactions and products.

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization Mass Spectrometry (ESI-MS): Employed for determining the molecular weight of the conjugates and confirming the attachment of the ligand.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): A powerful surface characterization technique for probing the functionalization of nanoparticles and their conjugates with biomolecules.

High-Performance Liquid Chromatography (HPLC): Used for separating and analyzing the conjugate from unreacted components and byproducts.

Immunoreactivity and Biodistribution: For antibody conjugates, the preservation of the monoclonal antibody's immunoreactivity is assessed, often indicated by high tumor uptake in in vivo biodistribution studies.

Spectrophotometric Quantification of this compound Ligand Incorporation

Quantification of this compound ligand incorporation into biomolecules is a critical step in conjugation chemistry, ensuring the desired stoichiometry and efficacy of the resulting conjugate. A prominent method for this assessment involves a colorimetric assay that exploits the inherent property of hydroxamate groups to form a distinct burgundy-red complex with ferric ions (Fe3+). github.iochem960.com This chromophore allows for the spectrophotometric estimation of the number of this compound ligands covalently attached per molecule of protein. github.iochem960.com

In a reported methodology, a stock solution of the hydroxamate-ferric complex is prepared by mixing this compound with iron(III) nitrate (B79036) nonahydrate. The absorbance of this complex is then measured, and a linear absorbance-concentration (A/C) plot is generated, which is subsequently used to calculate the ligand-to-protein (L:P) ratio of the conjugate. chem960.com For instance, a study involving the conjugation of this compound to the CC49 monoclonal antibody demonstrated that an active ester-to-monoclonal antibody molar ratio of 5 yielded a ligand-to-protein ratio of 1.2. chem960.com

Additionally, an indirect spectrophotometric assay can be utilized to estimate the active ester content of this compound based on the concentration of its decomposition byproduct, o-nitrophenol (ONP-OH). This byproduct exhibits an absorbance at 415 nm, allowing for its quantification and, consequently, the estimation of the active ester concentration. github.iochem960.com

Table 1: Representative Data for this compound-CC49 Conjugation

| Parameter | Value | Source |

| Active Ester-to-MAb Molar Ratio (initial) | 5 | chem960.com |

| Ligand-to-Protein (L:P) Ratio (resultant) | 1.2 | chem960.com |

| 188Re Protein-Bound Radioactivity | ~89% | chem960.com |

Chromatographic Techniques (e.g., Gel Filtration Chromatography, High-Performance Liquid Chromatography) for Conjugate Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound-biomolecule conjugates and for separating the conjugated product from unreacted starting materials and byproducts.

Gel Filtration Chromatography (GFC) , often performed using columns like PD-10, is routinely employed for the purification of conjugates. This method separates molecules based on their size, effectively removing smaller unreacted this compound ligands and other low molecular weight impurities from the larger protein conjugates. chem960.com For example, this compound-antibody conjugates have been purified on PD-10 columns using buffers such as Dulbecco's Phosphate-Buffered Saline (DPBS). chem960.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for more detailed purity assessment and characterization. When this compound is used for radiolabeling, Radio-HPLC is particularly valuable. This technique combines chromatographic separation with radioactivity detection, allowing for the precise determination of the percentage of protein-bound radioactivity versus free, unbound radioisotope. A typical radio-HPLC trace for a 188Re-radiolabeled this compound-CC49 conjugate has shown that approximately 89% of the total radioactivity was protein-bound, indicating high conjugation efficiency and purity from free radiometal. chem960.com

Beyond radiolabeling applications, general HPLC methods, such as Reversed-Phase HPLC (RP-HPLC) , can be utilized to assess the purity and homogeneity of this compound conjugates. These methods can also be adapted to determine the average drug-to-antibody ratio (DAR) by analyzing the mole fraction of different conjugated heavy and light chain species after reduction, with results often correlating well with spectrophotometric quantification methods. Pre-treatment steps, such as precipitation of the protein conjugate, may be employed to separate free this compound or its derivatives from the conjugate prior to chromatographic analysis, thereby improving resolution and accuracy.

Mass Spectrometry (e.g., MALDI-TOF) for Determining Conjugate Stoichiometry and Integrity

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are crucial for confirming the successful formation of this compound-biomolecule conjugates, determining their stoichiometry, and assessing their integrity.

MALDI-TOF MS provides direct information about the molecular weight of the conjugated species, allowing for the calculation of the precise number of this compound ligands attached to each biomolecule (i.e., the ligand-to-protein ratio). This technique is often used to validate the results obtained from spectrophotometric assays. chem960.com For instance, MALDI-TOF MS has been employed to validate the L:P ratio of this compound-CC49 conjugates. chem960.com

Furthermore, MALDI-TOF MS is invaluable for identifying any unintended byproducts formed during the conjugation reaction, providing insights into the reaction's specificity and efficiency. A study on this compound conjugation, for example, used mass spectra to identify a major byproduct with an m/z of 748, which was tentatively assigned as a cyclic dimer structure. chem960.com This capability allows researchers to optimize conjugation protocols to minimize undesirable side reactions and ensure the integrity of the final conjugate. While not specific to this compound, general MS analysis combined with chromatographic separation (e.g., peptide mapping with MS) can also provide detailed structural information, including the specific sites of conjugation on the biomolecule.

Molecular and Biochemical Interaction Research of Trisuccin Conjugates

Investigation of Trisuccin-Antibody Conjugate Binding to Cellular Antigens

This compound's role as a bifunctional chelating agent makes it instrumental in the development of antibody-drug conjugates (ADCs) and radiolabeled antibodies. In these constructs, this compound acts as a linker, covalently attaching a radioisotope or a therapeutic agent to a monoclonal antibody (MAb), which then targets specific cellular antigens chem960.comnih.govnih.gov. This conjugation strategy aims to deliver the payload selectively to cells expressing the target antigen, minimizing off-target effects.

Specificity and Affinity Studies of this compound-MAb Conjugates (e.g., TAG-72 antigen, CC49 monoclonal antibody)

Specificity and affinity are critical parameters defining the efficacy of antibody conjugates. Studies involving this compound-MAb conjugates often focus on well-characterized tumor-associated antigens like TAG-72 (Tumor-Associated Glycoprotein-72) and their corresponding monoclonal antibodies, such as CC49. TAG-72 is an oncofetal antigen with mucin-like properties, frequently expressed by adenocarcinomas fishersci.dk. The CC49 monoclonal antibody recognizes TAG-72.

This compound has been used to conjugate monoclonal antibodies like CC49 for radiolabeling, as evidenced by studies on 188Re-labeled this compound-HuCC49 conjugates. The binding properties of CC49 and its engineered forms to the TAG-72 antigen have been extensively studied using techniques like solid-phase radioimmunoassay (RIA) and surface plasmon resonance (BIAcore). These studies quantify the strength of the interaction between the antibody and its target antigen, which is represented by the binding affinity constant (KA). For instance, the binding affinity constant (KA) for the murine CC49 IgG was reported to be 1.14 × 108 M-1. Engineered tetravalent single-chain Fv constructs of CC49, such as [sc(Fv)2]2, also demonstrated high binding affinity to TAG-72, with a KA of 1.02 × 108 M-1, comparable to the full IgG. Divalent scFv constructs, [sc(Fv)2], exhibited a KA of 2.75 × 107 M-1, which was four-fold lower than the tetravalent form and the IgG. These detailed findings underscore the importance of antibody engineering and linker chemistry in modulating binding characteristics.

Table 1: Binding Affinity Constants (KA) of CC49 Antibody Constructs to TAG-72 Antigen

| Antibody Construct | Binding Affinity Constant (KA) (M-1) | Reference |

| CC49 IgG | 1.14 × 108 | |

| [sc(Fv)2]2 (Tetravalent scFv) | 1.02 × 108 | |

| sc(Fv)2 (Divalent scFv) | 2.75 × 107 |

This compound-Peptide Conjugate Interactions with Specific Receptors

The conjugation of this compound to peptides represents another significant area of research, particularly for targeting specific receptors overexpressed in disease states. Peptide-drug conjugates (PDCs) leverage the high specificity and affinity of peptides for their cognate receptors to deliver payloads selectively to target cells.

Biochemical Analysis of Bombesin (B8815690) Receptor-Mediated Binding

This compound has been utilized as a ligand to which bombesin peptide sequences are attached, influencing their binding affinity to gastrin-releasing peptide (GRP) receptors. Bombesin is a 14-amino acid neurohormone polypeptide, and its mammalian counterpart, Gastrin-Releasing Peptide (GRP), binds with high affinity to the GRP receptor (GRPR), also known as bombesin receptor 2 (BB2). These receptors are frequently overexpressed in various cancers, including prostate, breast, and small cell lung cancer, making them attractive targets for targeted therapies and imaging agents nih.gov.

Biochemical analysis of bombesin receptor-mediated binding involves quantitative assessment of the interaction between bombesin or its analogues and the bombesin receptors. This is often performed through in vitro competition binding assays, which determine the inhibition constant (Ki) values. A lower Ki value indicates higher binding affinity. For instance, various radiolabeled bombesin derivatives have been evaluated for their GRPR binding affinities using PC-3 prostate cancer cells. While specific Ki values for this compound-bombesin conjugates were not directly found in the search results, the principle of this compound as a linker for peptides targeting GRP receptors is established. The affinity data for other bombesin analogues provide a comparative context for the high-affinity interactions sought in such conjugates. For example, the cytotoxic bombesin analogue AN-215 showed a Ki value of 1.6 nM for bombesin receptors on Swiss 3T3 cells nih.gov. More recent studies on 177Lu-labeled [Thz14]Bombesin(6–14) derivatives, which are GRPR-targeted tracers, reported Ki(GRPR) values ranging from 0.33 nM to 12.6 nM, with Lu-AMBA exhibiting the highest affinity at 0.33 ± 0.16 nM. These studies highlight the importance of the peptide sequence and linker chemistry in achieving high binding affinity to the target receptor.

Table 2: Binding Affinity Constants (Ki) of Bombesin Analogues to GRPR

| Bombesin Analogue | Ki(GRPR) (nM) | Reference |

| AN-215 | 1.6 | nih.gov |

| Lu-TacsBOMB5 | 12.6 ± 1.02 | |

| Lu-LW01110 | 3.07 ± 0.15 | |

| Lu-LW01142 | 2.37 ± 0.28 | |

| Lu-AMBA | 0.33 ± 0.16 |

Theoretical and Computational Approaches to Molecular Interactions

Computational methods play an increasingly vital role in understanding and predicting the molecular interactions of chemical compounds and their conjugates. These approaches provide atomic-level insights that complement experimental data, aiding in the rational design and optimization of biomolecules and their ligands.

Molecular Dynamics Simulations for Elucidating Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behaviors of biomolecular systems, including proteins and their interactions with ligands. By simulating the movement of atoms and molecules over time, MD can provide in-depth insights into protein structures, conformational changes, and the intricate mechanisms underlying ligand-protein binding.

In the context of this compound conjugates, MD simulations can be employed to:

Predict Binding Affinities: Although challenging, MD simulations can estimate the binding free energy of a ligand to a protein, which correlates with binding affinity.

Elucidate Binding Pathways: MD can reveal the step-by-step process of how a ligand approaches and binds to its target protein, including intermediate states and conformational adjustments of both the ligand and the protein.

Analyze Conformational Changes: Ligand binding often induces conformational changes in proteins. MD simulations can capture these dynamic alterations, providing insights into allosteric effects and induced fit mechanisms.

Optimize Lead Compounds: By understanding the molecular interactions, MD simulations can guide the modification of ligands to improve their binding characteristics, such as specificity and affinity.

Advanced MD techniques, such as accelerated MD (aMD), have expanded the capability to simulate biomolecular binding events, allowing for the observation of repetitive binding and dissociation, and enabling the calculation of binding thermodynamics and kinetics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Active Site Analysis

Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a hybrid computational approach that combines the accuracy of quantum mechanics (QM) for describing the electronic structure and chemical reactions in a specific region (e.g., the active site) with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment (e.g., the rest of the protein and solvent). This approach is particularly valuable for analyzing the intricate details of active site interactions and chemical transformations that are difficult to capture with classical force fields alone.

For this compound conjugates and their interactions with biological targets, QM/MM methods can be applied to:

Probe Active Site Interactions: QM/MM can accurately describe strong hydrogen bonds, π-π stacking, and cation-π interactions within the protein active site, providing a detailed understanding of the forces driving ligand binding.

Study Reaction Mechanisms: When this compound or its conjugated payload undergoes a chemical reaction within the active site of an enzyme, QM/MM can model bond cleavage and formation, elucidating the catalytic mechanism.

Analyze Charge Density Distribution: These methods can provide insights into the charge density distribution of ligands within the active site, which is crucial for understanding molecular recognition and electrostatic interactions.

Assess Impact of Substituent Changes: QM/MM can help predict how subtle chemical modifications to a ligand or linker (like this compound) impact its binding conformation and affinity.

The ability of QM/MM to account for the electronic effects and chemical reactivity within the active site, while still considering the influence of the entire biological system, makes it an indispensable tool for detailed molecular interaction analysis.

Preclinical Evaluation of Trisuccin Based Radioconjugates: in Vitro and in Vivo Mechanistic Studies

In Vivo Mechanistic Investigations in Animal Models:

Comprehensive Organ and Tissue Distribution Patterns of Trisuccin Radioconjugates

Without access to foundational research on "this compound" and its radiolabeled forms, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Should "this compound" be an internal designation or a very recent discovery not yet in the public domain, data may become available in the future through scientific publications or conference proceedings.

Impact of Conjugate Design Modifications (e.g., domain-deleted antibodies) on In Vivo Pharmacokinetics

The in vivo pharmacokinetic profile of a radioconjugate is a critical determinant of its efficacy and safety in diagnostic imaging and radiotherapy. Modifications to the conjugate design, particularly alterations to the antibody component, can profoundly influence how the radioconjugate behaves in the body. One significant modification is the use of domain-deleted antibodies, which are engineered antibody fragments smaller than intact monoclonal antibodies (mAbs). These smaller constructs, such as F(ab')2, Fab, and single-chain variable fragments (scFv), offer distinct pharmacokinetic properties compared to their full-length counterparts. researchgate.net

The molecular size of the antibody component is a primary driver of its pharmacokinetic behavior. nih.gov Intact mAbs, typically around 150 kDa, have long circulation half-lives, which can be advantageous for delivering a sustained therapeutic dose to a tumor. nih.gov However, their large size can also lead to slow clearance from the blood, resulting in higher background radiation in non-target tissues and potentially limiting the imaging contrast at early time points. Furthermore, the penetration of large mAbs into solid tumors can be slow and heterogeneous. researchgate.net

In contrast, domain-deleted antibodies and other antibody fragments are smaller and are therefore cleared more rapidly from circulation, primarily through renal excretion. nih.govnih.gov This rapid clearance can be beneficial for radioimmunoscintigraphy, as it can lead to higher tumor-to-background ratios at earlier imaging times. The smaller size of these fragments may also facilitate better penetration into tumor tissues, potentially leading to a more uniform distribution of the radionuclide within the tumor mass. researchgate.net

However, the rapid clearance of smaller antibody fragments also presents challenges. The shorter circulation time may reduce the total amount of the radioconjugate that accumulates in the tumor, which could be detrimental for therapeutic applications where sustained exposure is required. nih.gov Moreover, the increased renal uptake and retention of smaller fragments can lead to higher radiation doses to the kidneys, a potential source of toxicity. nih.gov

Preclinical studies comparing the in vivo pharmacokinetics of intact antibodies and their smaller fragments have consistently demonstrated these size-dependent effects. For example, a study comparing an intact anti-CD19 monoclonal antibody (B43) with its single-chain Fv fragment (FVS191) showed that the scFv had a much more rapid biphasic clearance from the circulation (T1/2α = 2.5 min, T1/2β = 3.7 h) compared to the intact mAb (T1/2α = 0.72 h, T1/2β = 57 h). nih.gov While both constructs showed tumor-specific uptake, the peak tumor uptake for the intact antibody was higher and occurred at a later time point (5.7% injected dose at 12 h) compared to the scFv (2.45% injected dose at 1 h). nih.gov

The choice of antibody format, therefore, involves a trade-off between tumor targeting and clearance kinetics. The optimal design of a this compound-based radioconjugate will depend on its intended clinical application—whether it is for rapid diagnostic imaging or for delivering a therapeutic radiation dose. Engineering domain-deleted antibodies with optimized pharmacokinetic profiles, for instance by modifying their size or charge, is an active area of research aimed at maximizing their clinical potential.

The following interactive data table summarizes hypothetical pharmacokinetic parameters for a this compound-based radioconjugate using either a full-length antibody or a domain-deleted antibody fragment, based on general findings from preclinical research.

| Parameter | Full-Length Antibody-Trisuccin Conjugate | Domain-Deleted Antibody-Trisuccin Conjugate |

| Molecular Weight | ~150 kDa | ~50 kDa |

| Blood Clearance | Slow, biphasic | Rapid, biphasic |

| Circulation Half-life (β-phase) | Days | Hours |

| Tumor Uptake (Peak) | High, delayed peak | Lower, rapid peak |

| Tumor Penetration | Limited, heterogeneous | Enhanced, more uniform |

| Primary Route of Elimination | Hepatic | Renal |

| Non-Target Organ Accumulation | Liver, Spleen | Kidneys |

Advanced Research Directions and Future Perspectives for Trisuccin

Exploration of Trisuccin in Targeted Radionuclide Delivery Systems Beyond Conventional Radioimmunotherapy

While this compound has been successfully employed in conventional radioimmunotherapy (RIT) by conjugating to monoclonal antibodies capes.gov.brnih.govresearchgate.net, its future potential lies in expanding its role within broader targeted radionuclide delivery systems. This involves exploring its application with a wider array of radionuclides and diverse targeting vectors beyond traditional antibodies.

This compound's chelating properties, particularly its hydroxamate arms, make it a versatile candidate for complexing various metal radioisotopes capes.gov.brsci-hub.ru. Future research could focus on leveraging this compound for:

Alpha-emitting Radionuclides: Investigating this compound's ability to chelate alpha-emitters such as Actinium-225 (225Ac) or Lead-212 (212Pb) for targeted alpha therapy (TAT). Alpha-emitters deliver high linear energy transfer (LET) over short ranges, offering potent cytotoxic effects ideal for small tumor clusters or disseminated disease nih.gov.

Alternative Beta-emitters: Beyond 188Re, exploring this compound's chelating efficiency with other therapeutically relevant beta-emitters like Lutetium-177 (177Lu) or Yttrium-90 (90Y), which are increasingly used in targeted radionuclide therapy (TRT) nih.govfrontiersin.orgresearchgate.net.

Positron-emitting Radionuclides for Theranostics: Developing this compound-based chelators for positron emission tomography (PET) isotopes such as Gallium-68 (68Ga), Copper-64 (64Cu), or Zirconium-89 (89Zr). This would enable a theranostic approach, combining diagnostic imaging with therapeutic intervention using a single molecular platform sci-hub.runih.gov. Although some hydroxamate bifunctional chelates have been investigated for 64Cu, this compound itself was not specifically studied in that context sci-hub.ru.

Novel Targeting Vectors: Conjugating this compound to smaller targeting moieties like peptides, aptamers, or small molecules that offer faster pharmacokinetics, better tumor penetration, and reduced immunogenicity compared to full antibodies nih.gov. Furthermore, its integration into nanoparticle-based delivery systems could allow for enhanced localized delivery and reduced systemic toxicity.

Pre-targeting Strategies: Exploring this compound's role in multi-step pre-targeting approaches, where the targeting vector is delivered first, followed by the radiolabeled this compound-conjugate, to improve tumor-to-background ratios and reduce radiation exposure to healthy tissues nih.gov.

Integration of this compound into Novel Chemical Biology Probes for Pathway Elucidation

Chemical biology probes are indispensable tools for dissecting complex biological processes, visualizing biomolecules, and elucidating cellular pathways burleylabs.co.ukthesgc.orgfrontiersin.orgnih.govmdpi.com. The chelating capabilities of this compound present a unique opportunity for its integration into novel chemical biology probes.

Future research could focus on:

Metal-Dependent Pathway Probes: Designing this compound derivatives that chelate specific metal ions (e.g., transition metals, lanthanides) crucial for enzymatic activity or protein function. These metal-Trisuccin complexes could then serve as probes to monitor or perturb metal-dependent biological pathways, offering insights into metalloenzyme mechanisms or metal homeostasis mdpi.com.

Imaging Probes: Functionalizing this compound-metal complexes with fluorescent tags or other reporter groups to create imaging probes. For instance, radiolabeled this compound conjugates could be used for in vivo imaging of specific cellular targets or processes via PET or SPECT, providing spatiotemporal information on disease progression or therapeutic response frontiersin.orgnih.gov.

Activity-Based Probes: Modifying this compound to act as an activity-based probe, where its chelating function is activated or altered upon interaction with a specific enzyme or biological event. This could enable the identification and profiling of enzymes involved in disease pathways.

Proteomics and Interactome Studies: Utilizing this compound as a scaffold for photoaffinity labeling (PAL) probes, where a photoactivatable group is incorporated alongside the chelator. Upon light activation, such probes could covalently bind to interacting proteins, allowing for the mapping of protein-protein interactions or target identification in complex biological systems mdpi.com.

Rational Design and Computational Optimization of this compound-based Chelators and Conjugates

The optimization of this compound's properties for enhanced performance in targeted delivery and probe applications necessitates the application of rational design principles and advanced computational methodologies. This approach aims to systematically improve its chelating affinity, kinetic stability, selectivity for specific radionuclides, and conjugation efficiency.

Key areas for computational and rational design include:

Tailored Conjugation Chemistry: Designing this compound-based chelators with specific reactive handles that enable facile and robust conjugation to a diverse range of biomolecules (e.g., peptides, small molecules, nanoparticles) under mild physiological conditions, minimizing damage to the biomolecule. This could involve exploring click chemistry or enzyme-mediated conjugation strategies.

Pharmacokinetic and Biodistribution Prediction: Utilizing in silico models to predict the in vivo behavior of this compound conjugates, including blood clearance, tumor uptake, and off-target accumulation. Such predictions can guide the synthesis of derivatives with improved therapeutic indices by optimizing factors like charge, lipophilicity, and molecular size nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies, both experimentally and computationally, to understand how structural modifications to this compound impact its chelation properties and biological performance. This data-driven approach can accelerate the discovery of superior this compound analogs.

Metal Selectivity Enhancement: Designing this compound derivatives that exhibit high selectivity for specific radionuclides, minimizing transchelation or decomplexation in the complex biological milieu, which is crucial for maintaining radiopharmaceutical stability in vivo sci-hub.ru.

Interdisciplinary Research Synergies for Advancing this compound Development and Applications

The multifaceted nature of this compound's potential applications, particularly in advanced radiopharmaceutical and chemical biology fields, inherently demands a highly collaborative and interdisciplinary research approach. Success in these complex areas is often contingent upon the integration of diverse expertise nih.govamazon.com.

Future advancements in this compound development will greatly benefit from synergies across the following disciplines:

Radiochemistry and Inorganic Chemistry: Expertise in synthesizing novel this compound derivatives, optimizing chelation kinetics, and developing robust radiolabeling protocols for a wide range of radionuclides.

Synthetic Organic Chemistry: Development of efficient and scalable synthetic routes for this compound and its functionalized analogs, enabling the incorporation of various targeting moieties or reporter groups.

Molecular and Cell Biology: Understanding the biological targets, pathways, and in vivo mechanisms of action relevant to this compound conjugates, including cellular uptake, retention, and biological response.

Oncology and Nuclear Medicine: Clinical insights into disease progression, patient needs, and the translation of this compound-based agents from preclinical studies to clinical trials for cancer diagnosis and therapy nih.govfrontiersin.org.

Computational Chemistry and Bioinformatics: Application of advanced computational tools for rational design, molecular modeling, SAR analysis, and prediction of pharmacokinetic properties, accelerating the discovery and optimization process.

Materials Science and Nanotechnology: Integration of this compound into advanced materials or nanocarriers for enhanced delivery, controlled release, or multi-modal functionalities.

This interdisciplinary collaboration, fostering a holistic understanding from molecular design to clinical translation, is crucial for realizing the full potential of this compound in next-generation targeted radionuclide therapies and chemical biology probes nih.gov.

Q & A

Basic: What are the key considerations for designing reproducible synthesis protocols for Trisuccin?

Answer: Reproducible synthesis requires precise documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) and validation through spectroscopic characterization (e.g., NMR, FTIR). Ensure protocols align with NIH guidelines for experimental reporting, including batch-to-batch variability assessment and purity thresholds (>95% by HPLC). Preclinical checklists should detail reagent sources, purification steps, and environmental controls to mitigate contamination risks .

Basic: How should researchers select characterization techniques to confirm this compound’s structural identity?

Answer: Combine orthogonal methods:

- Primary : X-ray crystallography for crystal structure determination.

- Secondary : Mass spectrometry (HRMS) and elemental analysis for molecular weight and composition.

- Tertiary : Thermal analysis (DSC/TGA) to assess stability. Cross-validate results with published spectra in peer-reviewed databases (e.g., RSC or ACS journals) to ensure consistency .

Advanced: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Answer: Conduct systematic solubility studies under controlled conditions (pH, temperature, ionic strength). Use high-throughput screening to generate solubility curves and apply statistical models (e.g., Hansen solubility parameters) to identify outliers. Reconcile discrepancies by validating methods against reference compounds and publishing raw datasets for peer critique .

Advanced: What methodological frameworks are optimal for formulating hypothesis-driven research questions about this compound’s bioactivity?

Answer: Apply the PICO framework (Population: cell lines/organisms; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: cytotoxicity/metabolic changes) to narrow scope. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For example: “Does this compound inhibit enzyme X in [model organism] at IC50 < 10 μM, and how does this compare to analog Y?” .

Advanced: What strategies address variability in this compound’s stability profiles across different experimental setups?

Answer: Implement DOE (Design of Experiments) to isolate variables (e.g., light exposure, humidity). Use accelerated stability testing (ICH guidelines) and LC-MS to track degradation products. Share protocols via open-access platforms to enable cross-lab replication and meta-analysis of stability data .

Basic: How can researchers ensure ethical rigor in preclinical studies involving this compound?

Answer: Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization. For in vitro work, disclose cell line authentication (e.g., STR profiling) and contamination checks. Include negative controls and blinded data analysis to minimize bias .

Advanced: What computational approaches validate this compound’s mechanistic interactions in silico?

Answer: Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities and conformational dynamics. Validate against crystallographic data and experimental IC50 values. Use cheminformatics tools (e.g., ChEMBL) to cross-reference analogous compounds .

Basic: What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Answer: Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Advanced: How can researchers optimize this compound’s bioavailability in pharmacokinetic studies?

Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulation additives (e.g., cyclodextrins) via in situ perfusion assays. Compare bioavailability across species using allometric scaling and publish species-specific metabolic pathways .

Advanced: What meta-analysis techniques reconcile conflicting findings in this compound’s environmental toxicity?

Answer: Aggregate data from public repositories (e.g., EPA CompTox) and apply random-effects models to account for heterogeneity. Use funnel plots to detect publication bias. Perform subgroup analysis by ecosystem type (aquatic vs. terrestrial) and exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.